1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
Brand Name: Vulcanchem
CAS No.: 17447-45-9
VCID: VC0102106
InChI: InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1
SMILES: CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-

CAS No.: 17447-45-9

Main Products

VCID: VC0102106

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- - 17447-45-9

CAS No. 17447-45-9
Product Name 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name ethyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Standard InChI InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1
Standard InChIKey RLUWHGCQILMZMC-LBPRGKRZSA-N
Isomeric SMILES CCOC(=O)C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC
SMILES CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Canonical SMILES CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Synonyms 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
PubChem Compound 10707787
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator